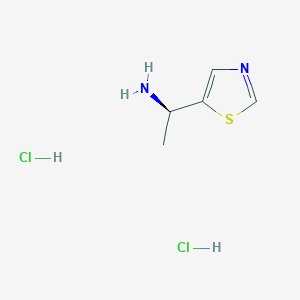![molecular formula C11H9N4O2S+ B1448018 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium CAS No. 61224-59-7](/img/structure/B1448018.png)
4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium is a diazonium compound with the molecular formula C11H9N4O2S+ and a molecular weight of 261.28 g/mol. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Méthodes De Préparation
The synthesis of 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium typically involves the diazotization of an aromatic amine. The process generally includes the following steps:
Diazotization Reaction: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Sulfinylation: The diazonium salt is then reacted with a sulfinylating agent to introduce the sulfinoimino group.
Industrial production methods for diazonium compounds often involve similar steps but are scaled up and optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles or reducing agents. Major products formed from these reactions include substituted aromatic compounds and azo dyes.
Applications De Recherche Scientifique
4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the preparation of azo dyes.
Biology: The compound can be used in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming stable azo compounds. These reactions often involve the formation of a nitrogen-nitrogen double bond, which is a key feature of azo compounds.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium include other diazonium salts such as:
Benzenediazonium Chloride: A simpler diazonium compound used in similar reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium salt with a nitro group that affects its reactivity.
2,4-Dinitrobenzenediazonium Chloride: A more reactive diazonium compound due to the presence of two nitro groups.
The uniqueness of this compound lies in its sulfinoimino group, which provides additional reactivity and potential for forming diverse chemical products.
Propriétés
IUPAC Name |
[4-[2-[oxo(oxoniumylidyne)-λ6-sulfanyl]imino-1H-pyridin-1-ium-1-yl]phenyl]iminoazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c12-13-9-4-6-10(7-5-9)15-8-2-1-3-11(15)14-18(16)17/h1-8H/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTAEDUWYJFPPL-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NS(#[O+])=O)[NH+](C=C1)C2=CC=C(C=C2)N=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N4O2S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)





![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)

![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)
![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)
